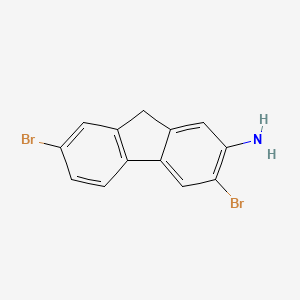

3,7-Dibromo-9h-fluoren-2-amine

Description

Overview of Fluorene (B118485) Derivatives in Advanced Materials and Organic Chemistry

Fluorene and its derivatives are a significant class of compounds in the fields of advanced materials and organic chemistry. ogc.co.jpscientific.net Their unique "cardo" structure, which is a three-dimensional configuration containing numerous aromatic rings, imparts desirable properties such as a high refractive index and excellent heat resistance. ogc.co.jp This structure also reduces optical anisotropy, leading to weaker birefringence. ogc.co.jp These characteristics make fluorene derivatives suitable for a wide range of applications, including liquid crystal displays, camera lenses for mobile phones, and semiconductor-related materials. ogc.co.jp

In the realm of organic electronics, fluorene-based materials are widely utilized as host materials in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yield. acs.org They are also integral to the development of plastic scintillators, where they enhance the scintillation light yield through efficient Förster resonance energy transfer. acs.org Furthermore, fluorene derivatives are investigated for their potential in creating materials for singlet fission, a process that could lead to more efficient photovoltaic devices. rsc.org The electronic properties of fluorene derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be fine-tuned by introducing different functional groups, which in turn affects their UV-vis absorption spectra. scientific.net

Significance of Halogenated and Amino-Functionalized Fluorene Scaffolds in Synthetic Design

The introduction of halogen atoms and amino groups onto the fluorene scaffold is a key strategy in synthetic design to create functional molecules with specific properties. Halogenation, the process of introducing halogen atoms, is a powerful tool for modifying the physico-chemical and structural characteristics of molecules. mdpi.com Halogen atoms can influence reactivity, membrane permeability, and interactions with biological receptors. researchgate.net Specifically, attaching halogens to aromatic systems enhances the stability of the molecule. nih.gov

Amino functionalization is equally important. For instance, 2-aminofluorene (B1664046) is a precursor in the synthesis of various derivatives, including those with potential applications in materials science. rsc.org The combination of halogen and amino groups on a fluorene core creates a versatile building block. The bromine atoms can serve as reactive sites for cross-coupling reactions, such as the Suzuki coupling, allowing for the construction of larger conjugated polymers. chemicalbook.comresearchgate.net These polymers are explored for their use in organic electronics, including OLEDs and polymer solar cells. chemicalbook.comossila.com The amino group can be used to tune the electronic properties of the molecule or to provide a site for further functionalization.

Research Context for 3,7-Dibromo-9H-fluoren-2-amine as a Versatile Chemical Building Block

This compound emerges as a valuable and versatile building block in chemical synthesis, primarily due to the strategic placement of its functional groups. The dibromo substitution at the 3 and 7 positions provides two reactive handles for creating extended π-conjugated systems through various cross-coupling reactions. This is a common strategy in the synthesis of materials for organic electronics.

The presence of the amino group at the 2-position further enhances its utility. This group can modulate the electronic properties of the resulting materials and can also be a site for further chemical modifications. While direct research specifically detailing the extensive use of this compound is not widely published, its structural similarity to other functionalized dibromofluorenes, such as 2,7-dibromo-9,9-disubstituted fluorenes, suggests its potential as a monomer in the synthesis of novel polymers and small molecules for electronic and optoelectronic applications. chemicalbook.comossila.com For example, the related compound 2,7-dibromofluorene (B93635) is a known precursor for hole-transporting materials in OLEDs and for conjugated polymers used in DNA microarrays. chemicalbook.com

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is focused on elucidating its potential as a key intermediate in the synthesis of novel organic materials. The primary objectives of such research would include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives. This includes detailed structural and spectroscopic characterization.

Reaction Chemistry: Investigating the reactivity of the bromine and amino functionalities to understand its behavior in various chemical transformations, particularly in polymerization and cross-coupling reactions.

Materials Development: Utilizing this compound as a monomer or key building block to create new polymers, dendrimers, and small molecules with tailored electronic and photophysical properties.

Application in Organic Electronics: Evaluating the performance of materials derived from this compound in devices such as OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Structure-Property Relationships: Establishing a clear understanding of how the specific substitution pattern of this compound influences the properties of the resulting materials.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₉Br₂N |

| IUPAC Name | This compound |

| Molecular Weight | 355.03 g/mol |

| CAS Number | 260327 |

Structure

3D Structure

Properties

IUPAC Name |

3,7-dibromo-9H-fluoren-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2N/c14-9-1-2-10-7(4-9)3-8-5-13(16)12(15)6-11(8)10/h1-2,4-6H,3,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSODBLGACLNUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3=C1C=C(C=C3)Br)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293671 | |

| Record name | 3,7-dibromo-9h-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-40-6 | |

| Record name | NSC91416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-dibromo-9h-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,7 Dibromo 9h Fluoren 2 Amine and Precursor Structures

Strategies for Regioselective Bromination of 9H-Fluorene

Electrophilic aromatic substitution on the 9H-fluorene ring, such as bromination, is electronically directed to the C2 and C7 positions, which are the most nucleophilic. Synthesizing the 3,7-dibromo isomer is therefore not achievable through simple direct bromination and necessitates more sophisticated approaches.

Directing electrophilic bromination to the 3 and 7 positions of an unsubstituted 9H-fluorene core is a significant synthetic hurdle due to the molecule's inherent reactivity. Standard bromination conditions invariably yield the 2,7-dibromo isomer. For instance, the reaction of fluorene (B118485) with copper(II) bromide on alumina results in 2,7-dibromofluorene (B93635) with high yield. rsc.org Similarly, direct bromination of fluorenone, a common precursor, using bromine in acetic acid with an iron-iodine catalyst, also selectively produces 2,7-dibromofluorenone. google.com

Achieving the 3,7-substitution pattern would theoretically require the presence of directing groups on the fluorene ring that could deactivate the 2 and 7 positions and activate the 3 and 6/7 positions. However, such methods are not commonly documented for this specific isomer, leading chemists to rely on multi-step or convergent synthetic routes.

Given the difficulty of direct bromination, multi-step synthetic sequences are a more plausible, albeit complex, strategy for accessing specific dibromofluorene isomers like the 3,7-variant. Such a route would not involve the direct bromination of the parent fluorene. Instead, it would start with benzene derivatives that already possess the desired substitution pattern. The fluorene ring system would then be constructed in subsequent steps.

Introduction of the Amino Functionality at Position 2

Once a 3,7-dibromofluorene precursor is obtained, the next critical step is the introduction of an amino group at the C2 position. This can be accomplished through classical methods involving nitration followed by reduction, or potentially through more modern direct amination techniques.

The most traditional and well-established method for introducing an amino group onto an aromatic ring is a two-step process: electrophilic nitration followed by the chemical reduction of the resulting nitro group.

Nitration: The 3,7-dibromofluorene intermediate would be treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The existing bromo-substituents are deactivating ortho-, para-directors. In this case, the C2 position is sterically accessible and electronically activated relative to other available positions, making it a likely site for nitration.

Reduction: The resulting 3,7-dibromo-2-nitro-9H-fluorene can then be reduced to the target amine. A variety of reducing agents are effective for converting aromatic nitro compounds to anilines. Common methods include catalytic hydrogenation (using H₂ gas with a palladium, platinum, or nickel catalyst) or the use of metals in acidic media (such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid).

The table below summarizes typical conditions for this two-step sequence, based on analogous transformations in fluorene chemistry.

| Step | Reagents and Conditions | Product | Typical Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄; Temperature: 0-80 °C | 3,7-Dibromo-2-nitro-9H-fluorene | Variable, often high |

| Reduction | Fe or Sn, HCl; or H₂, Pd/C; Room temperature to reflux | 3,7-Dibromo-9H-fluoren-2-amine | Often >90% |

Modern organic synthesis has seen the development of methods for the direct C-H amination of arenes, which can provide a more efficient route to anilines by avoiding the nitration/reduction sequence. These reactions involve the formation of a C-N bond directly on an unactivated C-H bond.

Photocatalytic methods, for example, have been documented for arene C-H amination. These protocols often use a photocatalyst that, upon irradiation with light, can generate a highly reactive nitrogen-centered radical. This radical can then add to the aromatic ring of the fluorene derivative. While this represents a cutting-edge approach, its application to a complex, multi-substituted substrate like 3,7-dibromofluorene would require specific optimization to control the regioselectivity and ensure the C2 position is targeted.

Convergent Synthesis of this compound

Considering the significant regioselectivity challenges in functionalizing a pre-existing fluorene core, a convergent synthesis is the most practical and powerful strategy for preparing this compound. This approach involves synthesizing separate, pre-functionalized fragments of the molecule and then "stitching" them together late in the synthesis to form the final fluorene skeleton. nih.govresearchgate.net

A prime example of such a strategy is a rhodium-catalyzed stitching reaction. nih.gov In this approach, two different aryl compounds, each containing the desired substituents, are coupled to form the fluorene product in a single step. To synthesize this compound, one could envision a reaction between two key building blocks:

Fragment A: A benzene derivative containing the 2-amino and 3-bromo functionalities.

Fragment B: A benzene derivative containing a bromine atom at what will become the 7-position of the fluorene.

These fragments would also contain reactive groups (e.g., boronic esters, alkynes, or halides) at the positions where the new carbon-carbon bonds need to form to create the central five-membered ring. This method ensures that the bromo and amino groups are in the correct positions from the start, completely bypassing the problem of regioselectivity on the fluorene ring.

The table below illustrates a generalized scheme for a convergent synthesis.

| Reaction Type | Key Precursors | Catalyst/Reagents | Advantage |

|---|---|---|---|

| Rhodium-Catalyzed Stitching Reaction | Fragment A (e.g., a substituted arylboronate) and Fragment B (e.g., a substituted aryl bromide) | Rhodium catalyst, ligand, base | Excellent control of final substitution pattern; avoids regioselectivity issues. nih.govresearchgate.net |

| Palladium-Catalyzed Annulation | A substituted 2-iodobiphenyl and a one-carbon source (e.g., CH₂Br₂) | Palladium catalyst, ligand | Builds the central ring onto a pre-functionalized biphenyl core. |

This convergent approach offers superior control and efficiency, making it the most promising strategy for the successful synthesis of complex, non-symmetrical fluorene derivatives like this compound.

Sequential Functionalization Strategies

A plausible and controlled synthetic route commences with a readily available precursor, such as 2-aminofluorenone, and proceeds through a series of protection, halogenation, deprotection, and reduction steps. This methodical approach ensures the correct placement of the bromine atoms relative to the amino group.

Step 1: Protection of the Amino Group

The initial step involves the protection of the reactive amino group of the starting material, 2-aminofluorenone. This is crucial to prevent unwanted side reactions during the subsequent electrophilic bromination step. A common method is the conversion of the amine to an amide, for example, through acetylation with acetic anhydride. The resulting N-(9-oxo-9H-fluoren-2-yl)acetamide possesses a less reactive functional group, which is also a potent ortho-, para-director for the subsequent electrophilic substitution.

Step 2: Electrophilic Dibromination

With the amino group protected, the fluorenone core is subjected to electrophilic bromination. The acetylamino group at the C2 position directs the incoming electrophiles (bromine) to the ortho and para positions. Consequently, bromine atoms are introduced at the C3 and C7 positions of the fluorene ring. A common brominating agent for this transformation is N-Bromosuccinimide (NBS) in a suitable solvent.

Step 3: Deprotection of the Amino Group

Following successful dibromination, the protecting acetyl group is removed to restore the primary amine. This is typically achieved through acidic or basic hydrolysis. For instance, refluxing the N-(3,7-dibromo-9-oxo-9H-fluoren-2-yl)acetamide intermediate in the presence of an acid like hydrochloric acid will yield 2-amino-3,7-dibromo-9H-fluoren-9-one.

Step 4: Reduction of the Fluorenone Carbonyl Group

The final step in this sequence is the reduction of the ketone functional group at the C9 position to a methylene (B1212753) bridge (-CH2-), yielding the target compound, this compound. The Wolff-Kishner reduction, which utilizes hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol, is a suitable method for this transformation, as it is effective for reducing ketones on aromatic rings.

The structures of the key precursors and intermediates in this synthetic pathway are detailed in the table below.

| Compound Name | Structure | Role |

| 2-Aminofluorenone | C13H9NO | Starting Material |

| N-(9-Oxo-9H-fluoren-2-yl)acetamide | C15H11NO2 | Protected Intermediate |

| N-(3,7-Dibromo-9-oxo-9H-fluoren-2-yl)acetamide | C15H9Br2NO2 | Dibrominated Intermediate |

| 2-Amino-3,7-dibromo-9H-fluoren-9-one | C13H7Br2NO | Deprotected Intermediate |

| This compound | C13H9Br2N | Final Product |

Optimization of Reaction Conditions for Yield and Selectivity

For the electrophilic bromination step, controlling the stoichiometry of the brominating agent is critical to achieve the desired dibromination without the formation of mono-brominated or over-brominated byproducts. The choice of solvent can also influence the reaction rate and selectivity.

Table 1: Optimization of the Bromination of N-(9-Oxo-9H-fluoren-2-yl)acetamide

| Entry | Brominating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield of Dibromo Product (%) |

| 1 | NBS | 2.2 | Acetic Acid | 80 | 6 | 75 |

| 2 | NBS | 2.5 | Acetic Acid | 80 | 6 | 82 |

| 3 | NBS | 2.2 | DMF | 60 | 8 | 70 |

| 4 | Br2 | 2.2 | Acetic Acid | 60 | 4 | 78 |

In the final reduction of the fluorenone carbonyl group, the conditions for the Wolff-Kishner reaction must be robust to drive the reaction to completion. The temperature is typically elevated to facilitate the decomposition of the hydrazone intermediate.

Table 2: Optimization of the Wolff-Kishner Reduction

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | KOH | Ethylene Glycol | 190 | 4 | 85 |

| 2 | t-BuOK | DMSO | 150 | 6 | 78 |

| 3 | KOH | Diethylene Glycol | 210 | 3 | 90 |

| 4 | NaOH | Ethylene Glycol | 190 | 4 | 80 |

Isolation and Purification Techniques for Complex Fluorene Derivatives

The isolation and purification of the intermediates and the final product, this compound, are critical for obtaining a compound of high purity. Given the solid nature of most fluorene derivatives, crystallization and column chromatography are the most commonly employed techniques.

Following each reaction step, a standard workup procedure is typically performed. This often involves quenching the reaction mixture, followed by extraction into a suitable organic solvent. The organic layer is then washed with water and brine to remove inorganic impurities and dried over an anhydrous salt like magnesium sulfate or sodium sulfate.

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. researchgate.netacs.org The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial; for fluorene derivatives, common recrystallization solvents include ethanol, methanol, toluene (B28343), and hexane. researchgate.netacs.org For instance, the crude product from the bromination step might be recrystallized from a mixture of ethanol and water to yield pure N-(3,7-dibromo-9-oxo-9H-fluoren-2-yl)acetamide.

Column Chromatography: For separations that are not readily achieved by crystallization, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). A solvent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used to elute the compounds from the column. The polarity of the eluent is gradually increased to separate compounds with different polarities. This method is particularly useful for removing closely related impurities, such as isomers or starting material that did not fully react.

The progress of the purification can be monitored by Thin Layer Chromatography (TLC), which allows for a rapid assessment of the purity of the collected fractions.

Chemical Reactivity and Derivatization Pathways of 3,7 Dibromo 9h Fluoren 2 Amine

Reactions at the Bromo Substituents (Positions 3 and 7)

The carbon-bromine bonds at positions 3 and 7 are the primary sites for derivatization of the fluorene (B118485) core. These aryl bromide moieties are amenable to a wide array of palladium-catalyzed and other metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of functionalized fluorene derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and are widely used in organic synthesis. nih.gov For a substrate like 3,7-Dibromo-9H-fluoren-2-amine, these reactions allow for the selective substitution of one or both bromine atoms with various carbon-based groups. The general catalytic cycle for these reactions typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for C-C bond formation, involving the reaction of an aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. tcichemicals.com This reaction is known for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. nih.gov For this compound, this reaction would enable the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the C3 and C7 positions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the Pd center and influences reactivity |

| Boron Reagent | Arylboronic acids, Alkylboronic esters | Source of the new carbon substituent |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt | Activates the organoboron reagent |

| Solvent | Toluene (B28343), Dioxane, THF, DMF, Water mixtures | Solubilizes reactants and influences reaction rate |

The Stille coupling involves the reaction of an organic halide with an organotin compound (organostannane) catalyzed by a palladium complex. This reaction is highly effective for forming C-C bonds and is tolerant of many functional groups, including the amine group present in this compound. A key advantage is the stability of organostannanes to air and moisture. However, a significant drawback is the toxicity of the tin reagents and byproducts. The reaction mechanism is similar to other palladium-catalyzed couplings.

Table 2: Typical Conditions for Stille Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Facilitates the catalytic cycle |

| Ligand | PPh₃, AsPh₃, P(furyl)₃ | Stabilizes the Pd center |

| Organotin Reagent | R-Sn(Bu)₃, R-Sn(Me)₃ (R=aryl, vinyl, alkyl) | Source of the new carbon substituent |

| Additives | CuI, LiCl | Can accelerate the transmetalation step |

| Solvent | Toluene, THF, DMF, NMP | Solubilizes reactants |

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide. Organozinc reagents are more reactive than their boron and tin counterparts, which can lead to faster reaction times and milder conditions. However, they are also more sensitive to air and moisture, requiring anhydrous reaction setups. This method is highly effective for coupling with sp², sp³, and sp carbon nucleophiles, offering a broad scope for derivatizing this compound.

Table 3: Typical Conditions for Negishi Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Ni(acac)₂ | Facilitates the catalytic cycle |

| Ligand | PPh₃, dppf, SPhos | Stabilizes the metal center |

| Organozinc Reagent | R-ZnCl, R-ZnBr, R₂Zn | Source of the new carbon substituent |

| Solvent | THF, Dioxane, DMF | Anhydrous solvent required |

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base. organic-chemistry.org This reaction would be used to introduce alkynyl substituents at the C3 and C7 positions of this compound, creating precursors for conjugated polymers and other advanced materials. Copper-free versions of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst. wikipedia.org

Table 4: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Source of the alkynyl group |

| Base/Solvent | Triethylamine (NEt₃), Diisopropylamine (DIPA) | Acts as a base and often as the solvent |

| Solvent (optional) | THF, DMF | Used if the amine is not the primary solvent |

While palladium is the most common catalyst for these transformations, other transition metals, particularly nickel, can also be employed. The Yamamoto coupling, for example, is a nickel-catalyzed reaction that typically involves the homocoupling of two molecules of an aryl halide to form a biaryl compound. In the context of this compound, this could potentially be used for polymerization if both bromine atoms react intermolecularly. Nickel catalysts are often cheaper than palladium catalysts and can exhibit different reactivity and selectivity profiles, making them a valuable alternative for certain C-C bond-forming reactions.

Table 5: Typical Conditions for Ni-Catalyzed Yamamoto Coupling

| Component | Examples | Purpose |

|---|---|---|

| Nickel Catalyst | Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)) | Zero-valent nickel catalyst |

| Ligand | PPh₃, dppe (1,2-bis(diphenylphosphino)ethane) | Stabilizes the nickel center |

| Solvent | THF, DMF | Anhydrous solvent required |

| Promoter | Zinc dust | Often used as a reducing agent |

Nucleophilic Aromatic Substitution with Activated Nucleophiles

The bromine atoms at the C3 and C7 positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with activated nucleophiles. However, due to the electron-rich nature of the fluorene ring system, direct SNAr reactions often require harsh conditions or are facilitated by transition metal catalysis. A prominent and widely utilized method for achieving C-N bond formation at these positions is the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. wikipedia.orgresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of complex aromatic amines. wikipedia.orgacsgcipr.org For this compound, this methodology can be employed to introduce various secondary or primary amines at the C3 and C7 positions, leading to the formation of novel diamino-fluorene derivatives.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, phosphine ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled. nih.gov

| Reaction Component | Role in Buchwald-Hartwig Amination | Common Examples |

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Phosphine Ligand | Stabilizes the palladium center and influences reactivity and selectivity. | BINAP, XPhos, SPhos |

| Base | Facilitates the deprotonation of the amine and the formation of the palladium-amido complex. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Nucleophile (Amine) | The incoming amine that displaces the bromide. | Primary and secondary alkyl or aryl amines. |

Reactions of the Amino Group at Position 2

The primary amino group at the C2 position of this compound is a key functional handle for a variety of derivatization reactions, including N-alkylation, N-acylation, imine formation, and polymerization.

N-Alkylation of the amino group can be achieved using various alkylating agents such as alkyl halides or sulfates. Direct mono-N-alkylation of primary amines can sometimes be challenging due to competing over-alkylation reactions. medcraveonline.com However, by carefully controlling the reaction conditions, such as the stoichiometry of the reagents and the reaction temperature, selective mono- or di-alkylation can be achieved. For instance, the use of bulky alkylating agents can favor mono-alkylation due to steric hindrance. medcraveonline.com

N-Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide bond. This reaction is generally high-yielding and can be performed under mild conditions, often in the presence of a base to neutralize the acidic byproduct. nih.gov The resulting N-acylated derivatives exhibit different electronic properties and solubility compared to the parent amine.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halides (R-X), Alkyl sulfates (R₂SO₄) | Secondary or tertiary amine |

| N-Acylation | Acyl chlorides (RCOCl), Acid anhydrides ((RCO)₂O) | Amide |

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. gsconlinepress.comekb.eg This reaction is typically carried out under acidic or basic catalysis, or with heating, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. gsconlinepress.com The formation of the C=N double bond in the Schiff base extends the conjugation of the fluorene system, which can significantly impact its photophysical properties. Schiff bases derived from fluorene derivatives have been investigated for their biological activities and applications in materials science.

The general reaction for Schiff base formation is as follows: R¹R²C=O + R³NH₂ ⇌ R¹R²C=NR³ + H₂O

The amino group at position 2 provides a reactive site for the incorporation of the this compound moiety into polymer backbones through the formation of amide or urea linkages. To achieve this, the parent molecule would typically be further functionalized to a diamine derivative, for example, by replacing the bromine atoms via a reaction like the Buchwald-Hartwig amination.

Polyamides can be synthesized through the polycondensation of a diamine monomer with a dicarboxylic acid or its derivative (e.g., a diacyl chloride). Aromatic polyamides, often referred to as aramids, are known for their high thermal stability and mechanical strength. researchgate.net

Polyureas are typically formed by the reaction of a diamine with a diisocyanate. researchgate.net An alternative, more sustainable approach involves the dehydrogenative coupling of diamines and methanol using a ruthenium pincer catalyst. rsc.org The properties of the resulting polyureas, such as their crystallinity and thermal stability, are dependent on the nature of the diamine and diisocyanate monomers used. researchgate.net

| Polymer Type | Monomers | Linkage |

| Polyamide | Diamine + Dicarboxylic Acid (or derivative) | Amide (-CO-NH-) |

| Polyurea | Diamine + Diisocyanate | Urea (-NH-CO-NH-) |

The amino group of this compound can be coupled with the carboxylic acid group of amino acids to form amide bonds. This functionalization introduces chiral centers and biocompatible moieties to the fluorene core. The coupling reaction is typically facilitated by the use of coupling reagents that activate the carboxylic acid, such as carbodiimides (e.g., EDC) or phosphonium salts (e.g., PyBOP), often in the presence of an additive like HOBt to suppress side reactions and racemization. peptide.combachem.com

This derivatization strategy allows for the synthesis of novel fluorene-amino acid conjugates. Such molecules are of interest in the development of biocompatible materials and probes, as well as in peptide chemistry where they can be incorporated as non-natural amino acids. nih.gov

| Coupling Reagent | Description |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide used to activate carboxyl groups for amide bond formation. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A highly efficient coupling reagent for peptide synthesis. rsc.org |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium-based reagent often used for coupling sterically hindered amino acids. |

Reactivity at the C9 Position of the Fluorene Core

The C9 position of the fluorene ring is known for its acidic protons (pKa ≈ 23 in DMSO), making it susceptible to deprotonation by a base to form a stable fluorenyl anion. 20.210.105 This anion is a potent nucleophile and can react with various electrophiles, most commonly leading to alkylation at the C9 position. 20.210.105

The alkylation of 2,7-dibromofluorene (B93635) derivatives at the C9 position is a common strategy to introduce solubilizing groups and to modify the physical and electronic properties of the resulting materials. ossila.comnih.gov This reaction is typically carried out using a base such as sodium hydroxide or potassium hydroxide in a biphasic system with a phase-transfer catalyst, or with strong bases like organolithium reagents. 20.210.105 The introduction of substituents at the C9 position can prevent aggregation and improve the processability of fluorene-based polymers. 20.210.105 For instance, 2,7-dibromo-9,9-bis[3-(dimethylamino)propyl]fluorene is a known building block for the synthesis of polyelectrolytes. ossila.com Furthermore, the C9 position can be functionalized with other groups, such as benzocyclobutene moieties, to create precursors for cross-linkable, thermally stable dielectric materials. researchgate.net

C-H Functionalization Strategies (e.g., Alkylation, Arylation)

Direct C-H functionalization is a powerful strategy in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. For a molecule like this compound, the primary sites for C-H functionalization are the aromatic protons at the C1, C4, C5, C6, and C8 positions. The regioselectivity of such reactions is governed by the directing effects of the existing substituents.

The amino group at C2 is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, in the context of modern transition-metal-catalyzed C-H activation, it can also act as a directing group, guiding the catalyst to its ortho positions (C1 and C3). Since the C3 position is already substituted with a bromine atom, functionalization would be directed primarily to the C1 position. Palladium-catalyzed methodologies, for instance, have been effectively used for the amine-directed conversion of C-H bonds to C-C bonds on various scaffolds nih.gov.

Conversely, the bromo-substituents at C3 and C7 are deactivating and meta-directing for classical electrophilic substitution. In palladium-catalyzed C-H arylation reactions, the electronic and steric environment around each C-H bond is critical. While specific literature detailing the direct C-H functionalization of this compound is limited, the principles of palladium-catalyzed C-H arylation on various benzoheteroles and biaryl amines are well-established rsc.orgrsc.org. These reactions typically proceed well with aryl iodides and bromides using a palladium acetate catalyst, sometimes in a ligand-free system rsc.org. The presence of the three substituents on the fluorene core of this compound presents a complex substrate where regioselectivity would be a significant challenge to control, likely resulting in a mixture of products without a strongly directing catalytic system.

Synthesis of 9,9-Disubstituted Fluorene Derivatives

The C9 position of the fluorene ring is particularly reactive due to the acidity of its methylene (B1212753) protons (pKa ≈ 22 in DMSO). This acidity facilitates deprotonation by a suitable base, such as potassium hydroxide (KOH), to form a fluorenyl anion. This nucleophilic anion can then readily react with various electrophiles, most commonly alkyl halides, to yield 9-mono- or 9,9-disubstituted fluorene derivatives. The introduction of two substituents at the C9 position is often desirable to enhance the solubility and processability of fluorene-based materials and to prevent oxidation to the corresponding fluorenone.

A common strategy involves a two-step alkylation. The first alkylation is followed by a second deprotonation and subsequent reaction with another alkyl halide. This method is used to synthesize a wide range of 9,9-dialkylfluorenes. A specific example derived from the 2,7-dibromofluorene scaffold is 2,7-Dibromo-9,9-bis[3-(dimethylamino)propyl]fluorene ossila.comnih.gov. This compound is synthesized for its use as a building block for conjugated polyelectrolytes, which are important in the fabrication of organic electronic devices like organic light-emitting diodes (OLEDs) and polymer solar cells ossila.com.

Another pathway to 9,9-disubstitution begins with the oxidation of the fluorene to 2,7-dibromo-9-fluorenone. This ketone can then be attacked by organometallic reagents, such as Grignard reagents, to produce 9-alkyl-9-hydroxy or 9-aryl-9-hydroxy derivatives. For example, the reaction of 2,7-dibromo-fluoren-9-one with 3-benzocyclobutene magnesium bromide yields 9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol researchgate.net. The resulting tertiary alcohol can be further substituted under acidic conditions to introduce a second, different group at the C9 position researchgate.net.

| Derivative Name | Synthesis Precursor | Key Reagents | Application/Significance | Reference |

|---|---|---|---|---|

| 2,7-Dibromo-9,9-bis[3-(dimethylamino)propyl]fluorene | 2,7-Dibromofluorene | 1. Base (e.g., KOH) 2. 3-Chloro-N,N-dimethylpropan-1-amine | Building block for conjugated polyelectrolytes (e.g., PFN) for device interlayers. | ossila.comnih.gov |

| 9-Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol | 2,7-Dibromo-9-fluorenone | 3-Benzocyclobutene magnesium bromide (Grignard reagent) | Intermediate for dielectric materials with high thermal stability. | researchgate.net |

Multi-functionalization Strategies for Tailored Conjugated Systems

The presence of three distinct functional handles on the this compound scaffold—the two bromine atoms and the amino group—allows for complex, multi-step functionalization to create precisely tailored conjugated systems. The bromine atoms are ideal for cross-coupling reactions, while the amino group can be used to tune electronic properties or serve as a site for further derivatization.

A primary strategy for creating conjugated polymers is through palladium-catalyzed polymerization reactions. The C-Br bonds at the C2 and C7 positions are readily susceptible to Suzuki coupling reactions with diboronic esters or Stille coupling reactions with organostannanes. For instance, well-defined poly(2,7-fluorene) derivatives have been prepared through palladium-catalyzed Suzuki couplings between 2,7-dibromofluorenes and fluorene-2,7-diboronic esters 20.210.105. This approach allows for the creation of a rigid polymer backbone with strong blue light emission, suitable for OLED applications 20.210.105. The amino group at the C2 position in the monomer unit would be incorporated into the final polymer, modulating its electronic properties by increasing the electron density of the conjugated backbone.

Sequential cross-coupling reactions offer a pathway to more complex, non-polymeric conjugated molecules. The differential reactivity of the C3-Br and C7-Br bonds, potentially influenced by the C2-amino group, could allow for selective, stepwise Suzuki or Sonogashira couplings. Furthermore, a powerful strategy involves the concatenation of different coupling reactions. For example, a one-pot, sequentially palladium-catalyzed process combining Suzuki arylation at the C-Br sites and a subsequent Buchwald-Hartwig amination could be envisioned dntb.gov.ua. This would allow for the attachment of different aryl groups at the bromine positions and a different aryl or alkyl group onto the C2-amine, all in a single synthetic operation. Such strategies are highly efficient for building a diverse library of functionalized materials from a single, versatile precursor dntb.gov.uanih.gov. The synthesis of push-pull chromophores based on the 9,9-dimethyl-9H-fluoren-2-amine scaffold demonstrates how the amine donor group, combined with acceptors introduced at other positions, can lead to materials with significant nonlinear optical properties nih.gov.

| Reactive Site | Type of Reaction | Resulting Structure/System | Potential Application |

|---|---|---|---|

| C3-Br and C7-Br | Suzuki or Stille Polymerization | Conjugated Polyfluorenes | Blue-light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

| C3-Br and C7-Br (Sequential) | Stepwise Suzuki/Sonogashira Coupling | Asymmetric fluorene-based oligomers | Molecular electronics, sensors |

| C2-NH2 | Buchwald-Hartwig Amination | N-Aryl or N-Alkyl derivatives | Tuning of electronic properties (HOMO/LUMO levels), charge transport materials |

| C3/C7-Br and C2-NH2 | Sequential Suzuki and Buchwald-Hartwig Reactions | Highly substituted, multi-functional fluorenes | Nonlinear optical materials, complex chromophores |

Advanced Spectroscopic and Structural Elucidation of 3,7 Dibromo 9h Fluoren 2 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 3,7-Dibromo-9H-fluoren-2-amine, ¹H and ¹³C NMR spectra provide definitive confirmation of the substitution pattern on the fluorene (B118485) core.

In the ¹H NMR spectrum, the protons on the aromatic rings exhibit characteristic chemical shifts and coupling patterns. The protons on the amine-bearing ring are influenced by the electron-donating nature of the -NH₂ group, while those on the other ring are affected by the bromine atom. The methylene (B1212753) protons (-CH₂-) at the C9 position typically appear as a singlet around 4.0 ppm in unsubstituted fluorene and shift based on the electronic environment. pku.edu.cn For 2,7-dibromofluorene (B93635), the methylene protons are found at approximately 3.86 ppm. rsc.org The aromatic protons in 2,7-dibromofluorene appear as doublets and doublet of doublets in the range of 7.50-7.63 ppm. rsc.orgchemicalbook.com The introduction of the amine group at the 2-position would further differentiate the signals, with protons ortho and para to the amine group shifting to a higher field (lower ppm) due to increased electron density.

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their electronic environment. The carbon atoms bonded to the electronegative bromine atoms (C3 and C7) are expected to show signals in the range of 120-122 ppm, as seen in related dibromo-fluorene compounds. rsc.org The carbon attached to the amine group (C2) would be shifted downfield, while adjacent carbons would experience shielding effects. The C9 carbon typically resonates around 37 ppm. rsc.orgrsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to finalize the assignments. COSY experiments establish correlations between neighboring protons, confirming the connectivity within the aromatic rings, while HSQC correlates each proton with its directly attached carbon atom, providing unequivocal assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H1 | ~7.6-7.8 | ~125-128 |

| C2 (amine) | - | ~145-148 |

| C3 (bromo) | - | ~120-123 |

| H4 | ~7.5-7.7 | ~120-122 |

| H5 | ~7.5-7.7 | ~120-122 |

| H6 | ~7.5-7.7 | ~129-131 |

| C7 (bromo) | - | ~120-123 |

| H8 | ~7.6-7.8 | ~121-124 |

| C9 | ~3.8-4.0 | ~36-38 |

| NH₂ | ~3.5-5.0 (broad) | - |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups and probe the vibrational modes of the molecular skeleton.

FTIR spectroscopy is particularly useful for identifying polar bonds. For this compound, the key expected absorptions include:

N-H Stretching: Symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

Aromatic C-H Stretching: Vibrations occurring just above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of sharp peaks in the 1400-1600 cm⁻¹ region, characteristic of the fluorene aromatic system.

N-H Bending (Scissoring): A strong band around 1600-1650 cm⁻¹.

C-N Stretching: Found in the 1250-1350 cm⁻¹ region.

C-Br Stretching: A strong absorption in the far-infrared region, typically between 500-650 cm⁻¹.

Raman spectroscopy , which detects vibrations that cause a change in polarizability, is highly effective for studying the non-polar bonds of the aromatic backbone. ekt.gr The Raman spectrum of the fluorene core is characterized by strong peaks associated with the planar C=C ring stretching modes, particularly a prominent peak around 1300-1600 cm⁻¹. psu.edu Studies on polyfluorenes show that vibrational frequencies are strongly influenced by backbone and side-chain conformations. psu.eduresearchgate.net The C-Br stretching mode would also be Raman active. The complementarity of FTIR and Raman spectra provides a complete vibrational profile of the molecule, confirming the presence of all key functional groups.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | FTIR | 3300 - 3500 |

| Aromatic C-H Stretch | FTIR, Raman | 3000 - 3100 |

| Aromatic C=C Stretch | FTIR, Raman | 1400 - 1600 |

| N-H Bend | FTIR | 1600 - 1650 |

| C-N Stretch | FTIR | 1250 - 1350 |

| C-Br Stretch | FTIR, Raman | 500 - 650 |

Electronic Absorption (UV-Vis) and Photoluminescence (PL) Spectroscopy

UV-Vis absorption and photoluminescence (PL) spectroscopy probe the electronic transitions within the molecule. The fluorene core possesses an extended π-conjugated system, leading to strong absorption in the UV region. nih.gov The positions of the absorption and emission bands are highly sensitive to the nature and position of substituents.

In this compound, the amine group (-NH₂) at the C2 position acts as a potent electron-donating group (D), while the bromine atoms at the C3 and C7 positions are weakly electron-withdrawing and also introduce heavy-atom effects. This arrangement creates a "push-pull" or donor-acceptor (D-A) type structure. The interaction between the donor and the π-conjugated fluorene bridge facilitates an intramolecular charge transfer (ICT) upon photoexcitation.

The UV-Vis absorption spectrum is expected to show bands corresponding to π-π* transitions. nih.gov Compared to unsubstituted fluorene, the spectrum of this compound would exhibit a bathochromic (red) shift due to the extension of conjugation by the donor and acceptor groups, which narrows the HOMO-LUMO energy gap. nih.govacs.org The PL emission spectrum is also expected to be red-shifted, with the magnitude of the Stokes shift (the difference between the absorption and emission maxima) providing insight into the degree of structural relaxation in the excited state. mdpi.com

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. For molecules with a significant ICT character, the excited state is typically more polar than the ground state.

This compound is expected to exhibit positive solvatochromism, particularly in its fluorescence spectrum. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a larger red shift in the emission maximum. researchgate.net Plotting the Stokes shift against solvent polarity functions (like the Lippert-Mataga plot) can be used to quantify this behavior and estimate the change in dipole moment upon excitation. Studies on other fluorene derivatives have demonstrated significant solvent-dependent shifts in emission maxima, confirming the influence of solvent polarity on the excited state dynamics. mdpi.comresearchgate.net

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. The rigid, planar structure of the fluorene core generally leads to high quantum yields. nih.gov However, for this compound, two competing effects are at play. The D-A character can enhance fluorescence, but the presence of heavy bromine atoms can decrease the quantum yield.

The "heavy-atom effect" promotes intersystem crossing (ISC), the non-radiative transition from the singlet excited state (S₁) to the triplet state (T₁). This process competes with fluorescence, thereby quenching it and reducing the quantum yield. researchgate.netucf.edu The determination of ΦF is typically performed using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard. nih.gov The measured quantum yield for this compound would reflect the balance between the ICT-enhanced emission and the heavy-atom-induced quenching. For comparison, some fluorene derivatives exhibit quantum yields as high as 0.86-0.98 in hexane. nih.gov

Table 3: Comparative Photophysical Properties of Fluorene Derivatives in Solution

| Compound Type | Typical λabs (nm) | Typical λem (nm) | Typical Quantum Yield (ΦF) | Reference |

| D-π-A Fluorene | 398 | 444 | 0.92 | nih.gov |

| A-π-A Fluorene | 405 | 446 | 0.98 | nih.gov |

| Fluorene-Epicocconone | ~450 | ~550 | 0.29 | ulb.ac.be |

| Aza- mdpi.comhelicene-Fluorene | ~350 | ~450 | 0.38 | rsc.org |

Advanced Nonlinear Optical Spectroscopic Characterization

Molecules with a strong D-A character and a large change in dipole moment between the ground and excited states are often active in nonlinear optics (NLO). nih.gov These materials interact nonlinearly with intense incident light, such as that from a laser, leading to phenomena like two-photon absorption (2PA).

In 2PA, a molecule simultaneously absorbs two photons to reach an excited state that would normally be accessed by a single photon of twice the energy (half the wavelength). acs.org This property is highly valuable for applications such as 3D microfabrication, optical data storage, and high-resolution biological imaging. acs.orgucf.edu

The D-A architecture of this compound makes it a promising candidate for significant second-order NLO response and 2PA activity. acs.org The 2PA cross-section (δ₂ₚₐ), a measure of the 2PA efficiency, can be determined using techniques like the open-aperture Z-scan method. acs.org Systematic studies on fluorene derivatives have shown that their 2PA properties can be tuned by modifying the donor/acceptor groups and the π-conjugation length, with cross-section values reaching into the thousands of Goeppert-Mayer (GM) units for highly optimized structures. acs.orgcapes.gov.br The investigation of the NLO properties of this compound would provide critical insights for the rational design of new, high-performance NLO materials.

Two-Photon Absorption (2PA) Properties and Cross-Sections

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy light, typically in the near-infrared (NIR) range. researchgate.net This property is highly valuable for applications such as bio-imaging, 3D data storage, and photodynamic therapy. nrct.go.th Fluorene derivatives, including systems based on the this compound scaffold, are of significant interest due to their potential for strong 2PA. researchgate.net

The 2PA cross-section (σ₂), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹), quantifies the efficiency of this process. Research on various fluorene-based chromophores demonstrates that their 2PA properties are highly dependent on their molecular structure. ulb.ac.be Factors such as the length of the π-conjugated system and the presence of electron-donating and electron-accepting groups can significantly enhance the 2PA cross-section. researchgate.netnih.gov For instance, donor-acceptor-donor (D-A-D) type fluorene derivatives have been shown to exhibit large 2PA cross-sections. nih.gov Studies on related fluorene compounds show strong two-photon activity, with cross-section values often exceeding 500 GM in the 680-850 nm spectral range. nrct.go.th The measurement is often conducted in a solvent like toluene (B28343) or dichloromethane, where the molecule shows no linear absorption in the NIR region, ensuring that any observed fluorescence upon NIR excitation is due to 2PA. nrct.go.thulb.ac.be

The strategic design of these molecules, such as functionalizing the fluorene core with thiophene (B33073) and alkynyl moieties, has led to compounds with high fluorescence quantum yields (0.86–0.98) and large 2PA cross-sections, reaching values as high as 1060 GM. nih.gov

Table 1: Two-Photon Absorption (2PA) Properties of Representative Fluorene-Based Molecules

| Compound/System | 2PA Max (nm) | Max 2PA Cross-Section (σ₂) (GM) | Solvent |

|---|---|---|---|

| Fluorenyl Epicocconone Analogue 2(N) | 740 | 140 | Dichloromethane |

| Fluorenyl Epicocconone Analogue 25a(N) | 740 | 186 | Dichloromethane |

| D-A-D Fluorenylsulfone 6 | 720 | 1520 | Tetrahydrofuran (THF) |

| D-A Diplar Analog 5 | 720 | 362 | Tetrahydrofuran (THF) |

Data sourced from multiple studies on advanced fluorene derivatives. nrct.go.thulb.ac.benih.gov

Excitation Anisotropy Studies and Electronic State Assignment

Excitation and fluorescence anisotropy measurements are powerful spectroscopic tools used to probe the electronic transition dipole moments within a molecule. researchgate.net This technique provides insight into the symmetry of the electronic states and the nature of the electronic transitions (e.g., one-dimensional vs. multi-dimensional charge transfer). researchgate.net

In studies of D-A-D type fluorene derivatives, fluorescence anisotropy is measured to understand the relationship between the absorbed and emitted photons' polarization. nih.gov For a molecule with a one-dimensional charge-transfer character, the absorption and emission transition dipoles are expected to be largely parallel, resulting in high anisotropy values. Conversely, a lower anisotropy can suggest a more complex, multi-dimensional electronic transition, where the absorption and emission dipoles are not perfectly aligned. researchgate.net These studies are crucial for assigning the character of the excited states, which is fundamental to understanding and predicting the photophysical behavior of these materials. researchgate.netnih.gov

Mass Spectrometry (High-Resolution Mass Spectrometry) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of newly synthesized organic compounds like derivatives of 3,7-dibromo-9H-fluorene. scispace.comresearchgate.net Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental composition. scispace.comrsc.org

In the synthesis of complex fluorene-based systems, HRMS is routinely used to confirm that the target molecule has been successfully formed. researchgate.net The technique works by measuring the mass-to-charge ratio (m/z) of an ion with very high precision. This experimentally determined value is then compared to the theoretical exact mass calculated from the molecular formula based on the most abundant isotopes of the constituent elements. A close match between the found and calculated values provides strong evidence for the proposed chemical structure. scispace.com Techniques like electrospray ionization (ESI) are often employed to generate the ions for analysis. scispace.comresearchgate.net

Table 2: HRMS Data for Representative Fluorene Derivatives

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Technique |

|---|---|---|---|---|

| TPA-2,7-FLTPA-TPA Derivative | C₈₉H₆₈N₄ | 1188.5499 | 1188.5493 | ESI |

| Fluoranthene-based HTM (CZ-F-TPA) | C₄₄H₃₆N₂O₄ | 656.2675 | 656.2694 | ESI |

Data compiled from synthetic studies of functionalized fluorene systems. scispace.comresearchgate.netrsc.org

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. unica.itresearchgate.net This analysis provides a wealth of information about the molecule's conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate how the molecules pack together in the solid state. mdpi.com

Table 3: Crystallographic Data for 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₇H₁₄N₂O |

| Molecular Weight (g·mol⁻¹) | 382.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.0118(11) |

| b (Å) | 5.8643(4) |

| c (Å) | 20.6121(15) |

| β (°) | 100.958(3) |

| Volume (ų) | 1781.9(2) |

| Z (molecules/unit cell) | 4 |

Data from a single-crystal XRD study of a fluorenone derivative. unica.itresearchgate.net

Computational and Theoretical Investigations of 3,7 Dibromo 9h Fluoren 2 Amine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Theoretical studies on similar fluorene (B118485) derivatives indicate that the presence of electron-withdrawing groups, like bromine, and electron-donating groups, like the amine group, can lead to a push-pull electronic structure. This arrangement is known to affect the molecule's stability, reactivity, and photophysical properties. The optimization of the molecular geometry using DFT reveals the most energetically favorable arrangement of atoms, providing crucial information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties, including its color and electrochemical behavior.

For fluorene derivatives, the HOMO is typically a π-orbital delocalized over the aromatic system, while the LUMO is a π*-orbital. The substitution pattern on the fluorene ring system significantly modulates the energies of these orbitals. Theoretical calculations on various fluorene derivatives have shown that electron-donating groups, such as an amine group, tend to raise the HOMO energy level, while electron-withdrawing groups, like bromine, can lower the LUMO energy level. researchgate.net This combined effect in 3,7-Dibromo-9H-fluoren-2-amine is expected to reduce the HOMO-LUMO gap, leading to a red-shift in the absorption and emission spectra. researchgate.net

Below is a table illustrating representative HOMO, LUMO, and energy gap values for fluorene and a hypothetical substituted derivative, based on DFT calculations reported for similar compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Fluorene (Unsubstituted) | -5.8 | -2.1 | 3.7 |

| Substituted Fluorene | -5.4 | -2.5 | 2.9 |

Note: The values for the substituted fluorene are illustrative and based on general trends observed in computational studies of similar molecules.

Charge Distribution and Electrostatic Potential Analysis

Analysis of the charge distribution and molecular electrostatic potential (MEP) provides a visual representation of the electron density around the molecule. The MEP map is particularly useful for predicting how a molecule will interact with other molecules and for identifying regions that are prone to electrophilic or nucleophilic attack.

In this compound, the nitrogen atom of the amine group is expected to be a region of high electron density (negative electrostatic potential), making it a potential site for protonation or coordination to metal ions. Conversely, the bromine atoms, being electronegative, will draw electron density away from the carbon atoms to which they are attached, creating regions of lower electron density. The aromatic rings of the fluorene core will exhibit a delocalized π-electron system. Understanding this charge distribution is vital for predicting intermolecular interactions and the material's performance in electronic devices.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited-state properties of molecules and simulating their optical spectra. acs.org By applying TD-DFT, it is possible to predict the absorption and emission wavelengths of a compound, which are crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. acs.org

Prediction of Absorption and Emission Maxima and Stokes Shifts

TD-DFT calculations can accurately predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. Following excitation, the molecule relaxes to a lower energy geometry in the excited state before emitting a photon to return to the ground state. The energy of this emitted photon corresponds to the emission maximum. The difference in wavelength or energy between the absorption and emission maxima is known as the Stokes shift.

For fluorene derivatives, TD-DFT studies have shown that the nature and position of substituents have a profound impact on the absorption and emission properties. researchgate.net The push-pull nature of the substituents in this compound is anticipated to result in absorption and emission in the visible region of the electromagnetic spectrum.

The following table provides a hypothetical example of calculated optical properties for a substituted fluorene derivative based on TD-DFT calculations for analogous systems.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Substituted Fluorene | 420 | 480 | 60 |

Note: These values are representative and based on computational studies of similar fluorene derivatives.

Characterization of Electronic Transitions (e.g., π-π transitions)*

TD-DFT calculations also provide detailed information about the nature of the electronic transitions. For aromatic molecules like fluorene derivatives, the low-energy electronic transitions are typically of a π-π* nature, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In molecules with a push-pull architecture, these transitions can have a significant intramolecular charge transfer (ICT) character, where electron density is moved from the donor part of the molecule to the acceptor part upon excitation.

The analysis of the molecular orbitals involved in the transition allows for a precise characterization of these excited states. For this compound, the lowest energy transition is expected to be dominated by the HOMO to LUMO transition, with a significant transfer of charge from the amine-substituted part of the fluorene core to the bromine-substituted regions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Structure-Property Relationship Derivations from Quantum Chemical Data

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are instrumental in elucidating the relationship between the molecular structure of fluorene derivatives and their resulting electronic and photophysical properties. The introduction of substituents at various positions on the fluorene core significantly modulates these properties.

The electronic characteristics of fluorene derivatives are largely dictated by the nature and position of substituent groups. For instance, the presence of electron-donating groups, such as an amine (-NH2), and electron-withdrawing groups, like bromine (-Br), on the fluorene backbone creates a push-pull system that can be fine-tuned. The amine group, being an electron donor, tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO), while the electron-withdrawing bromine atom can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This combined effect typically leads to a reduction in the HOMO-LUMO energy gap, which is a critical parameter for determining the material's absorption and emission properties.

Theoretical investigations have shown that modifying the structure of fluorene derivatives can significantly alter their absorption and emission characteristics. researchgate.net Small modifications to the fluorene structure can lead to substantial changes in electrochemical properties, such as reducing the energy gap and lowering the oxidation potential. researchgate.net

To illustrate the influence of substituents on the electronic properties of the fluorene core, the following table presents a conceptual summary of expected trends based on quantum chemical principles and findings from studies on related fluorene derivatives.

| Compound/Derivative Type | Substituent Effects | Expected Impact on HOMO Level | Expected Impact on LUMO Level | Expected Impact on Energy Gap (Eg) |

| Unsubstituted Fluorene | Reference | Baseline | Baseline | Baseline |

| 2-Aminofluorene (B1664046) | Electron-donating (-NH2) | Increase | Minimal Change | Decrease |

| 3,7-Dibromofluorene | Electron-withdrawing (-Br) | Decrease | Decrease | Minimal Change/Slight Decrease |

| This compound | -NH2 (donating) & -Br (withdrawing) | Increase (dominated by -NH2) | Decrease (dominated by -Br) | Significant Decrease |

This table is a generalized representation based on established principles of substituent effects on aromatic systems and is intended for illustrative purposes.

DFT calculations are not only used to predict these energy levels but also to simulate UV-vis absorption spectra. researchgate.net The calculated spectra can then be compared with experimental data to validate the theoretical models and provide a deeper understanding of the electronic transitions occurring within the molecule. researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be employed to investigate the excited-state properties and dynamics of these molecules, offering insights into their potential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions involving fluorene derivatives. These studies can predict reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how these reactions occur at the molecular level.

One of the key reaction types studied for fluorene derivatives is electrophilic aromatic substitution. For example, the bromination of fluorenone, a related compound, proceeds via this mechanism, where the ketone group directs the substitution to specific positions on the aromatic ring. Computational models can be used to rationalize the observed regioselectivity by calculating the relative stabilities of the possible intermediates.

Another important class of reactions for modifying fluorene derivatives is transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. researchgate.netmdpi.com These reactions are essential for creating complex fluorene-based architectures. mdpi.com Computational studies can elucidate the catalytic cycle of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. By modeling these steps, researchers can understand the role of ligands, solvents, and other reaction conditions on the efficiency and selectivity of the reaction.

For instance, in the synthesis of fluorene-based polymers through palladium-catalyzed aryl amination, computational studies can help in understanding the condensation polymerization mechanism. researchgate.net Similarly, for reactions like the Knoevenagel condensation, which involves the reaction of a fluorene derivative with a carbonyl compound, computational methods can be used to explore the reaction pathway and the factors influencing the yield of the final product.

Mechanistic studies using DFT have also been applied to understand rearrangements and cycloaddition reactions involving complex organic molecules, providing insights that are in excellent agreement with experimental results. acs.orgdntb.gov.ua While specific computational mechanistic studies on this compound are not extensively documented in the provided search results, the principles and methodologies applied to other fluorene derivatives are directly transferable and essential for predicting its reactivity and designing synthetic routes to novel functional materials.

Applications in Advanced Functional Materials and Research Areas

Precursors for Organic Electronic and Optoelectronic Materials

3,7-Dibromo-9H-fluoren-2-amine and its derivatives are key precursors in the development of materials for organic electronic and optoelectronic devices. The fluorene (B118485) unit provides a rigid and highly fluorescent backbone, while the bromine atoms at the 3 and 7 positions serve as versatile handles for further chemical modifications, typically through cross-coupling reactions like Suzuki and Stille couplings. watsonnoke.com These reactions allow for the construction of extended π-conjugated systems, which are essential for charge transport and light emission in organic semiconductor devices.

Fluorene-based conjugated polymers and oligomers are extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs) due to their high photoluminescence quantum yields and excellent thermal and chemical stability. researchgate.net The incorporation of this compound derivatives allows for the tuning of the electronic and optical properties of the resulting materials. watsonnoke.comresearchgate.net The amine group can act as an electron-donating unit, influencing the HOMO energy level and the emission color of the material.

Research has demonstrated that by strategically modifying the fluorene core with different functional groups, it is possible to achieve emission across the visible spectrum, including blue, green, and red light. researchgate.net For instance, polymers synthesized via Suzuki polycondensation using diboronic esters of fluorene derivatives have shown promise as light-emitting materials. frontiersin.org The quality and efficiency of OLEDs are significantly influenced by the stacking behavior of the fluorene units in the solid state. researchgate.net

Table 1: Examples of Fluorene Derivatives in OLED/PLED Research

| Compound/Polymer | Application/Key Finding |

| Poly[9,9-bis(3'-(N,N-dimethylamino)-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] (PFN) | Used as an interface layer in OLEDs to improve device efficiency. ossila.comchemicalbook.com |

| 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine derivatives | Utilized in charge-transport layers of OLEDs, enhancing hole mobility. |

| Fluorene-based conjugated polymers | Exhibit high thermal stability and quantum efficiency, making them suitable for blue-light-emitting diodes. researchgate.net |

The versatility of this compound extends to the field of solar energy conversion. Its derivatives are employed in the development of materials for both Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs). watsonnoke.comlumtec.com.tw In OPVs, fluorene-based polymers can serve as either the electron donor or electron acceptor material in the active layer of the device. lookchem.com The tunable electronic properties of these polymers are crucial for optimizing the energy level alignment and maximizing the power conversion efficiency of the solar cell. watsonnoke.comossila.com

In the context of DSSCs, fluorene-based molecules are designed as sensitizers that absorb light and inject electrons into a semiconductor nanoparticle layer, typically titanium dioxide (TiO2). researchgate.net The amine group can serve as an anchoring group to the TiO2 surface, facilitating efficient electron injection. rsc.org The extended π-conjugation of the fluorene backbone allows for strong light absorption over a broad range of the solar spectrum. researchgate.net

Table 2: Fluorene-Based Materials in Solar Cell Applications

| Application Area | Role of Fluorene-Based Material | Key Structural Features |

| Organic Photovoltaics (OPV) | Electron donor or acceptor | Extended π-conjugation, tunable energy levels. watsonnoke.comlookchem.com |

| Dye-Sensitized Solar Cells (DSSC) | Photosensitizer | Amine anchoring group, broad light absorption. researchgate.netrsc.org |

The excellent charge-carrying capabilities of fluorene-based materials make them attractive candidates for the active layer in Organic Field-Effect Transistors (OFETs). watsonnoke.com OFETs are fundamental components of organic integrated circuits and sensors. The rigid, planar structure of the fluorene core facilitates intermolecular π-π stacking, which is essential for efficient charge transport. researchgate.net

By modifying the side chains attached to the 9-position of the fluorene ring, the solubility and processing characteristics of the materials can be controlled without significantly affecting their electronic properties. watsonnoke.com This allows for the fabrication of OFETs using solution-based techniques, which are potentially more cost-effective than traditional vacuum deposition methods. Research has shown that polymers derived from fluorene monomers can exhibit high charge carrier mobilities, a key performance metric for OFETs.

Fluorescent Probes and Chemical Sensors